1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multiple steps:
Formation of 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: This intermediate can be synthesized through the bromination of 1,3-dioxo-1,3-dihydro-2H-isoindole followed by a Friedel-Crafts acylation reaction with benzoic acid.
Esterification: The benzoic acid derivative is then esterified with 1-oxo-1-phenylbutan-2-ol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl and butanone groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Use as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
- 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Uniqueness
1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to the combination of its functional groups, which may confer specific properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C25H18BrNO5 |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 3-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H18BrNO5/c1-2-21(22(28)15-7-4-3-5-8-15)32-25(31)16-9-6-10-18(13-16)27-23(29)19-12-11-17(26)14-20(19)24(27)30/h3-14,21H,2H2,1H3 |
InChI Key |
LUFCSYQESIKTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.